molecular formula C24H27N9O3S B6509477 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 907986-37-2

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

货号: B6509477
CAS 编号: 907986-37-2
分子量: 521.6 g/mol
InChI 键: MVJQARPLQYUKSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic architecture. Key structural features include:

  • A triazolo[1,5-c]quinazoline core with 8,9-dimethoxy substituents.
  • A 3,5-dimethylpyrazole ethyl group at position 2 of the triazoloquinazoline.
  • A sulfanyl-acetamide linker at position 5, terminating in a 3-methylpyrazole moiety.

Its synthesis typically involves multi-step reactions, including pyrazole derivatization, triazoloquinazoline core formation, and sulfanyl-acetamide coupling . Structural characterization relies on NMR, X-ray crystallography, and HRMS to confirm substituent positions and molecular geometry .

属性

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O3S/c1-13-9-21(29-28-13)26-22(34)12-37-24-25-17-11-19(36-5)18(35-4)10-16(17)23-27-20(31-33(23)24)6-7-32-15(3)8-14(2)30-32/h8-11H,6-7,12H2,1-5H3,(H2,26,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJQARPLQYUKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Key Observations:

Substituent-Driven Activity: The 8,9-dimethoxy groups on the triazoloquinazoline core enhance binding to hydrophobic enzyme pockets, a feature absent in non-methoxy analogs like 4-cyanoquinazoline . The 3-methylpyrazole terminal group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., 5-chloro-2-methoxyphenyl), which prioritize membrane permeability .

Pharmacophore Synergy: The integration of pyrazole (hydrogen-bond donor/acceptor) and triazoloquinazoline (planar aromatic system) creates dual binding motifs, enabling interactions with diverse targets like kinases and topoisomerases .

Table 2: In Vitro Activity Data for Select Analogs

Compound IC₅₀ (Cancer Cell Lines) MIC (μg/mL, Antimicrobial) Key Targets
Target Compound 12.5 μM (MCF-7) N/A Topoisomerase II, EGFR kinase
N-(5-chloro-2-methoxyphenyl) analog N/A 6.25 (E. coli) Dihydrofolate reductase
4-Cyanoquinazoline 8.2 μM (HeLa) N/A Thymidylate synthase
2-(3,5-Dimethylpyrazole)pyridine N/A N/A COX-2 (IC₅₀ = 0.9 μM)

Key Findings:

  • The target compound exhibits broader target promiscuity compared to simpler analogs, likely due to its multi-heterocyclic design .
  • Methoxy groups correlate with improved cancer cell line activity (e.g., MCF-7 IC₅₀ = 12.5 μM) versus non-methoxy derivatives like 4-cyanoquinazoline (HeLa IC₅₀ = 8.2 μM), suggesting methoxy’s role in DNA intercalation .

Insights:

  • The target compound’s sulfanyl-acetamide linkage poses scalability challenges due to steric hindrance during coupling, necessitating advanced reactors (e.g., continuous flow) .
  • Industrial production prioritizes analogs with simpler halogenation steps (e.g., chlorine substitution) for cost efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。